2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine

Description

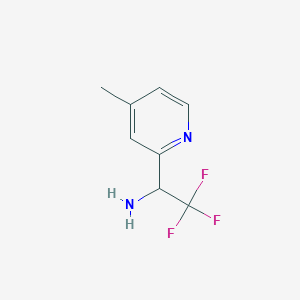

2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine is a fluorinated amine characterized by a trifluoromethyl group (-CF₃) attached to an ethylamine backbone and a 4-methyl-substituted pyridine ring at the 2-position. The 4-methyl group on the pyridine ring introduces steric and electronic effects that modulate reactivity and binding affinity compared to unsubstituted pyridyl analogs.

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanamine |

InChI |

InChI=1S/C8H9F3N2/c1-5-2-3-13-6(4-5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |

InChI Key |

SSJHIJDXYWRSKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine typically involves the introduction of the trifluoromethyl group and the pyridine ring through a series of organic reactions. Common synthetic routes may include:

Nucleophilic substitution reactions: Using a suitable trifluoromethylating agent to introduce the trifluoromethyl group.

Coupling reactions: Employing palladium-catalyzed cross-coupling reactions to attach the pyridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

Catalyst selection: Choosing effective catalysts to facilitate the reactions.

Reaction optimization: Adjusting temperature, pressure, and solvent conditions to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides or other oxidized forms.

Reduction: Reduction of functional groups to simpler forms.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution could introduce new functional groups.

Scientific Research Applications

Applications in Pharmaceutical Research

- Drug Development : The trifluoromethylpyridine derivatives are increasingly utilized in drug discovery due to their enhanced pharmacokinetic properties. For instance, compounds containing this moiety have been explored as potential inhibitors for various biological targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders .

- Antimicrobial Activity : Research indicates that 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogens, making them candidates for developing new antibiotics .

- Neuropharmacology : The compound's ability to penetrate the blood-brain barrier allows it to be investigated for neuropharmacological applications. Preliminary studies suggest potential efficacy in treating neurological disorders by modulating neurotransmitter systems .

Applications in Agrochemicals

-

Pesticides : The incorporation of trifluoromethyl groups into agrochemical formulations has been linked to increased efficacy against pests. For example, derivatives of this compound are being studied for their potential as novel insecticides and herbicides .

- Crop Protection : The unique properties of trifluoromethylpyridines enhance their effectiveness as crop protection agents. They are employed in formulations designed to target specific pests while minimizing environmental impact .

Case Studies

-

Fluazuron : A veterinary product containing a TFMP moiety approved for tick control in livestock demonstrates the practical application of this compound derivatives in animal health .

Development Code Common Name Efficacy Disease Approved Date VB0PV6I7L6 Fluazuron Tick control in beef cattle 1994 - Flonicamid : This insecticide was derived from a series of TFMP analogues and has shown significant activity against aphids through structural optimization techniques .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Structural and Functional Insights

- Pyridyl vs. Phenyl Substituents : Pyridyl analogs (e.g., target compound) exhibit higher polarity and hydrogen-bonding capacity than phenyl derivatives (e.g., 4-trifluoromethylphenyl analog), influencing target selectivity in medicinal chemistry .

- Electron-Donating vs. Withdrawing Groups : The 4-methyl group (electron-donating) on the pyridine ring increases basicity at the pyridine nitrogen compared to electron-withdrawing substituents like -CF₃ or -F, altering pharmacokinetic profiles .

- Chirality : Enantiomers such as (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine (CAS 929804-89-7) demonstrate stereoselective biological activity, underscoring the importance of chirality in drug design .

Biological Activity

2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine is an organic compound characterized by its trifluoromethyl group and a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its biological activity is crucial for exploring its therapeutic potential.

The molecular formula of this compound is C₈H₉F₃N₂, with a molecular weight of 190.17 g/mol. The compound features distinct chemical properties that contribute to its biological activity, such as:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉F₃N₂ |

| Molecular Weight | 190.17 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanamine |

| Density | 1.292 g/cm³ |

| Boiling Point | 207.8 °C at 760 mmHg |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance lipophilicity and metabolic stability, potentially leading to increased binding affinity for target proteins in biological systems.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that pyridine derivatives can demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing IC₅₀ values in the micromolar range .

- Antimicrobial Properties : The presence of nitrogen-containing heterocycles in the structure may confer antimicrobial properties. Research has documented the efficacy of related compounds against bacterial and fungal pathogens .

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of pyridine analogs in inhibiting tumor growth in vivo. The results indicated that modifications in the pyridine structure significantly affected their anticancer potency, suggesting that this compound could be optimized for enhanced activity .

- Enzyme Inhibition : Another study focused on the inhibition of specific enzymes involved in cancer metabolism by pyridine derivatives. The results showed promising inhibition rates that could be further explored for therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Trifluoromethyl Group : Enhances lipophilicity and may improve binding interactions with target proteins.

- Pyridine Ring Substitution : Variations in substituents on the pyridine ring can lead to different biological outcomes. For example, introducing electron-donating or withdrawing groups can modulate the compound's reactivity and interaction with biological targets .

Q & A

What are the established synthetic routes for 2,2,2-trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine, and what are the critical optimization parameters?

Basic Research Question

The compound is typically synthesized via reductive amination of the corresponding trifluoromethyl ketone precursor (e.g., 2,2,2-trifluoro-1-(4-methyl-pyridin-2-YL)-ethanone) using agents like sodium cyanoborohydride (NaBH3CN) or borane complexes. Key parameters include:

- pH control : Maintain mildly acidic conditions (pH 4–6) to protonate the pyridine nitrogen, enhancing reactivity .

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) improve solubility of the fluorinated intermediate .

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures is critical to achieve >95% purity, as residual trifluoroacetyl byproducts are common .

How can the stereochemical configuration of this compound be resolved, and what analytical methods validate enantiomeric purity?

Advanced Research Question

Chiral resolution is challenging due to the compound’s flexible ethylamine backbone. Methodological approaches include:

- Chiral chromatography : Use of amylose- or cellulose-based columns with hexane/isopropanol gradients to separate enantiomers .

- X-ray crystallography : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) and refinement via SHELXL-2018 to confirm absolute configuration .

- 19F NMR with chiral shift reagents : Europium(III) complexes induce splitting of fluorine signals, enabling quantification of enantiomeric excess (ee) .

What computational strategies are effective in predicting the electronic effects of the trifluoromethyl group on the compound’s reactivity and binding affinity?

Advanced Research Question

Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) can model the electron-withdrawing effects of the CF3 group:

- Electrostatic potential maps : Reveal localized negative charge on fluorine atoms, influencing hydrogen-bonding interactions with biological targets .

- Frontier molecular orbital analysis : Predicts nucleophilic attack sites on the pyridine ring, aiding in derivatization strategies for drug discovery .

- Molecular docking : Pair with AutoDock Vina to assess binding modes to enzymes (e.g., kinases), leveraging the pyridine moiety’s π-stacking potential .

How should researchers address contradictions in reported solubility data for this compound across different solvent systems?

Data Contradiction Analysis

Discrepancies in solubility (e.g., in DMSO vs. ethanol) arise from varying measurement protocols. A standardized approach includes:

- Dynamic light scattering (DLS) : Monitor aggregation states in real-time to distinguish true solubility from colloidal dispersion .

- High-throughput screening : Use a Chemspeed robotic platform to test solubility across 12 solvents at controlled temperatures (20–40°C) .

- Karl Fischer titration : Quantify trace water content in solvents, as hygroscopicity significantly impacts fluorinated compounds .

What experimental protocols ensure stability of this compound under physiological conditions for in vitro studies?

Advanced Research Question

The compound’s stability in buffered solutions (e.g., PBS, pH 7.4) is compromised by hydrolysis of the trifluoroethylamine group. Mitigation strategies:

- Protective additives : Include 0.1% BSA or cyclodextrins to reduce aqueous degradation .

- LC-MS stability assays : Monitor degradation products (e.g., trifluoroacetic acid) over 24-hour incubations at 37°C .

- Cryopreservation : Store stock solutions in anhydrous DMSO at −80°C with desiccants to prevent moisture ingress .

How can researchers optimize reaction yields when incorporating this compound into heterocyclic scaffolds (e.g., pyrimidines or pyrazoles)?

Advanced Research Question

Key considerations for coupling reactions:

- Catalyst selection : Pd(PPh3)4 or CuI/1,10-phenanthroline for Ullmann-type couplings, with yields >80% under inert atmospheres .

- Microwave-assisted synthesis : Reduce reaction times (30 min vs. 24 h) and improve regioselectivity in pyrazole formations .

- Workup protocols : Use fluorinated solid-phase extraction (SPE) cartridges to remove unreacted starting materials .

What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they resolved?

Advanced Research Question

The compound’s low melting point (~120–125°C) and tendency to form oils complicate crystallization. Solutions include:

- Diffraction-quality crystal growth : Use slow vapor diffusion of hexane into saturated acetonitrile solutions at 4°C .

- Twinned data refinement : Apply SHELXL’s TWIN and BASF commands to model overlapping lattices .

- Hydrogen bonding analysis : Compare Hirshfeld surfaces to identify weak C–H···F interactions stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.